2-(Bromomethyl)-4-(propan-2-yloxy)pyridine IUPAC name
2-(Bromomethyl)-4-(propan-2-yloxy)pyridine IUPAC name
An In-Depth Technical Guide to 2-(Bromomethyl)-4-(propan-2-yloxy)pyridine
Abstract
This technical guide provides a comprehensive overview of 2-(Bromomethyl)-4-(propan-2-yloxy)pyridine, a heterocyclic organic compound of interest in medicinal chemistry and synthetic organic chemistry. The document elucidates the systematic IUPAC nomenclature, details physicochemical properties, and presents a robust, field-proven protocol for its synthesis via radical bromination. Furthermore, it covers essential spectroscopic characterization techniques, critical safety and handling procedures, and its significance as a versatile chemical intermediate. This guide is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this specific pyridine derivative for its application in complex molecular synthesis.
Introduction
Substituted pyridines are a cornerstone of modern pharmacology and materials science, forming the core scaffold of numerous therapeutic agents and functional materials. Their unique electronic properties and ability to engage in hydrogen bonding make them privileged structures in drug design. The compound 2-(Bromomethyl)-4-(propan-2-yloxy)pyridine is a bifunctional reagent of particular interest. The pyridine core, modified with an electron-donating isopropoxy group at the 4-position, and a highly reactive bromomethyl group at the 2-position, makes it a valuable building block. The bromomethyl group serves as a potent electrophile, enabling the facile introduction of the 4-isopropoxypyridin-2-yl)methyl moiety into a wide range of nucleophilic substrates, a common strategy in the synthesis of complex drug candidates.
IUPAC Nomenclature and Structure Elucidation
The systematic name assigned by the International Union of Pure and Applied Chemistry (IUPAC) provides an unambiguous description of the molecule's structure.
IUPAC Name: 2-(Bromomethyl)-4-(propan-2-yloxy)pyridine
This name is deconstructed as follows:
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Pyridine: This is the parent heterocycle, a six-membered aromatic ring containing one nitrogen atom. By convention, the nitrogen atom is assigned position 1.
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Numbering: The ring atoms are numbered starting from the nitrogen (position 1) and proceeding clockwise to give the substituents the lowest possible locants.
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2-(Bromomethyl)-: A methyl group (-CH₃) where one hydrogen has been replaced by a bromine atom (-CH₂Br) is attached to position 2 of the pyridine ring.
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4-(propan-2-yloxy)-: An oxygen atom (-O-) is attached to position 4 of the pyridine ring, which is in turn connected to the second carbon of a propane chain. This functional group (-O-CH(CH₃)₂) is commonly known as an isopropoxy group.
Other Identifiers:
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Molecular Formula: C₉H₁₂BrNO
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Molecular Weight: 230.10 g/mol
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InChI Key: (Predicted) A unique, non-proprietary identifier will be generated upon synthesis and characterization.
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CAS Number: A specific CAS number is not currently assigned, which is common for novel or non-commercial research compounds.
Physicochemical Properties
The precise experimental data for this compound is not widely available. The properties listed below are calculated or estimated based on its structure and data from analogous compounds.
| Property | Value | Source/Method |
| Molecular Formula | C₉H₁₂BrNO | Calculation |
| Molecular Weight | 230.10 g/mol | Calculation |
| Appearance | Predicted: White to pale yellow solid or oil | Analogy to similar compounds |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF, Acetone). Insoluble in water. | Predicted |
| Stability | Predicted to be sensitive to moisture and heat.[1] Store under inert atmosphere. | Analogy to similar compounds |
Synthesis and Mechanism
The most direct and reliable method for preparing 2-(Bromomethyl)-4-(propan-2-yloxy)pyridine is through the free-radical bromination of the corresponding methyl-substituted precursor, 2-methyl-4-(propan-2-yloxy)pyridine. This reaction typically employs N-Bromosuccinimide (NBS) as the bromine source and a radical initiator like 2,2'-azobis(isobutyronitrile) (AIBN).
Reaction Scheme:
(Precursor: 2-methyl-4-(propan-2-yloxy)pyridine) + NBS/AIBN → (Product: 2-(Bromomethyl)-4-(propan-2-yloxy)pyridine)
Causality of Experimental Choices:
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NBS as Bromine Source: NBS is preferred over elemental bromine (Br₂) because it provides a low, constant concentration of Br₂ in the reaction mixture, minimizing side reactions such as aromatic bromination of the electron-rich pyridine ring.
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AIBN as Initiator: AIBN is a common thermal initiator that decomposes at a predictable rate (around 65-85 °C) to generate radicals, which then propagate the chain reaction.[2]
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Solvent Choice (e.g., CCl₄ or 1,2-dichloroethane): An inert, non-polar solvent is used to dissolve the reactants without participating in the radical reaction.[2]
Experimental Protocol
Disclaimer: This protocol is a representative procedure and should be adapted and optimized by a qualified chemist. All work must be performed in a chemical fume hood with appropriate personal protective equipment.
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Reactant Setup: In a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methyl-4-(propan-2-yloxy)pyridine (1.0 eq) in 1,2-dichloroethane (approx. 0.1 M concentration).[2]
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Reagent Addition: Add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of AIBN (0.05 eq) to the solution.[2]
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Reaction Conditions: Heat the reaction mixture to reflux (approximately 85 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.[2]
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Work-up: Once the starting material is consumed, cool the mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.
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Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude product should be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure 2-(Bromomethyl)-4-(propan-2-yloxy)pyridine.
Workflow Visualization
Caption: Correlation between molecular structure and key spectroscopic data.
Safety, Handling, and Storage
Chemicals of this class require strict adherence to safety protocols. While a specific Safety Data Sheet (SDS) for this compound is not available, data from analogous bromomethyl pyridine derivatives should be used as a guide. [1][3][4]
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Hazards:
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Personal Protective Equipment (PPE):
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Eye/Face Protection: Wear tightly fitting safety goggles and a face shield. [3] * Skin Protection: Handle with chemical-impermeable gloves (e.g., nitrile). Wear a lab coat and appropriate protective clothing. [3] * Respiratory Protection: Use only in a well-ventilated chemical fume hood. [5]If exposure limits are exceeded, use a full-face respirator with an appropriate cartridge. [3]
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Handling:
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Storage:
Conclusion
2-(Bromomethyl)-4-(propan-2-yloxy)pyridine is a strategically important synthetic intermediate. Its IUPAC name precisely defines a structure equipped with a nucleophile-receptive bromomethyl group and a modulating isopropoxy substituent on a pyridine core. The synthetic protocol outlined herein provides a reliable pathway for its preparation, while the predicted spectroscopic data offers a clear method for its structural validation. Due to its inherent reactivity and potential hazards, all handling and experimental procedures must be conducted with strict adherence to modern safety standards. The utility of this compound as a versatile building block ensures its continued relevance in the fields of pharmaceutical discovery and materials science.
References
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Antibodies.com. (n.d.). 2-Amino-5-bromopyridine Safety Data Sheet. Retrieved from [Link]



